N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of related chemical compounds provide foundational knowledge for understanding the properties and potential applications of "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide". Research into similar compounds, such as the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, reveals the complex chemical processes involved in creating such molecules (Zhong-cheng & Wan-yin, 2002). This process involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, demonstrating the intricate chemical reactions and conditions necessary for the synthesis of specific acetamide derivatives.
Potential Medicinal Applications
Research into the antimicrobial properties of acetamide derivatives highlights the potential medicinal applications of compounds similar to "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide". For instance, studies on novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating the potential for these compounds to contribute to the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Chemical Properties and Interactions
The study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, involving the synthesis and interaction with methyl(organyl)dichlorosilanes, sheds light on the structural and reactive properties of similar compounds. Such research can inform the understanding of "N-(5-chloro-2-methylphenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide" by illustrating the potential reactions and modifications that acetamide derivatives can undergo, as well as their resulting chemical structures (Nikonov et al., 2016).
properties
IUPAC Name |
2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-13(2)24-19(29)12-28-11-18(20(30)17-10-7-15(4)25-22(17)28)23-26-21(27-31-23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKREWVZMMHOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide |
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